molecular formula C18H24ClNO3 B1670850 Dobutamine hydrochloride CAS No. 49745-95-1

Dobutamine hydrochloride

Cat. No. B1670850
Key on ui cas rn: 49745-95-1
M. Wt: 337.8 g/mol
InChI Key: BQKADKWNRWCIJL-UHFFFAOYSA-N
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Patent
US04704407

Procedure details

Seventeen grams of dobutamine hydrochloride were suspended in 500 ml of deaerated water [deaerated by alternatively applying a vacuum (10-100 Torr.) followed by a period of sparging with N2 ]. 150 mg of sodium sulfite were added as a peroxide scavenger. The suspension was stirred under a constant positive N2 pressure. 50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water were added in dropwise fashion over a 2.5 hr. period. After the addition was complete, the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base separated. The supernate was decanted, and the crystalline residue washed thoroughly with 600 ml of deaerated water. The supernate was again decanted. The solid precipitate was then filtered under N2. The filter cake was washed twice with 100 ml portions of water and was then dried at 45° C. under vacuum for 3 hours. 14.5 g of dobutamine free base were thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.Cl>O>[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O.Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under a constant positive N2 pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by a period
CUSTOM
Type
CUSTOM
Details
of sparging with N2 ]
ADDITION
Type
ADDITION
Details
150 mg of sodium sulfite were added as a peroxide scavenger
ADDITION
Type
ADDITION
Details
50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water
ADDITION
Type
ADDITION
Details
were added in dropwise fashion over a 2.5 hr
Duration
2.5 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The supernate was decanted
WASH
Type
WASH
Details
the crystalline residue washed thoroughly with 600 ml of deaerated water
CUSTOM
Type
CUSTOM
Details
The supernate was again decanted
FILTRATION
Type
FILTRATION
Details
The solid precipitate was then filtered under N2
WASH
Type
WASH
Details
The filter cake was washed twice with 100 ml portions of water
CUSTOM
Type
CUSTOM
Details
was then dried at 45° C. under vacuum for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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